molecular formula C16H12N4O2 B2521995 N-(2-phenoxypyrimidin-5-yl)picolinamide CAS No. 1396865-75-0

N-(2-phenoxypyrimidin-5-yl)picolinamide

Cat. No.: B2521995
CAS No.: 1396865-75-0
M. Wt: 292.298
InChI Key: FANCKUWOUDQGBH-UHFFFAOYSA-N
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Description

N-(2-phenoxypyrimidin-5-yl)picolinamide: is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a phenoxypyrimidine moiety attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxypyrimidin-5-yl)picolinamide typically involves the condensation of picolinamide with 2-phenoxypyrimidine. One common method employs palladium-catalyzed reactions. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by palladium trifluoroacetate (Pd(TFA)2) in n-octane has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid generated in situ from Pd(TFA)2.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxypyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(2-phenoxypyrimidin-5-yl)picolinamide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound may be used to study enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Comparison with Similar Compounds

Uniqueness: N-(2-phenoxypyrimidin-5-yl)picolinamide is unique due to its specific combination of a phenoxypyrimidine moiety with a picolinamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCKUWOUDQGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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